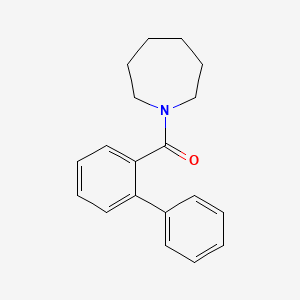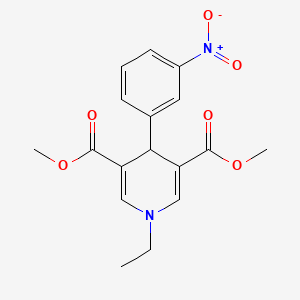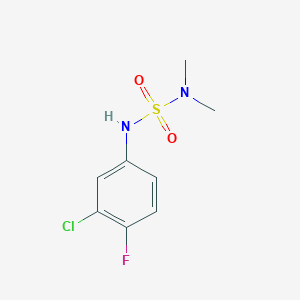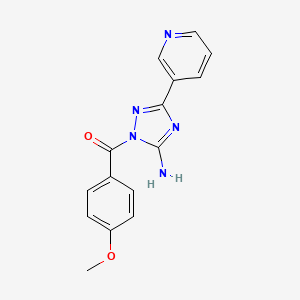![molecular formula C14H19ClN2O3S B5856024 N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5856024.png)
N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide, commonly known as CP-945,598, is a chemical compound that has been studied for its potential use in scientific research. It is a selective antagonist of the cannabinoid receptor type 1 (CB1), which is found predominantly in the central nervous system.
科学研究应用
CP-945,598 has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the study of the endocannabinoid system, which plays a critical role in a wide range of physiological processes, including pain sensation, appetite regulation, and immune function. CP-945,598 has been shown to selectively block the N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide receptor, which could provide insights into the function of this receptor and its role in various physiological processes.
作用机制
CP-945,598 acts as a selective antagonist of the N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide receptor, which is found predominantly in the central nervous system. When CP-945,598 binds to the N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide receptor, it prevents the binding of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol, as well as exogenous cannabinoids, such as delta-9-tetrahydrocannabinol (THC). This results in a reduction in the activity of the endocannabinoid system, which can have a wide range of effects on physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CP-945,598 are largely dependent on the specific physiological process being studied. However, studies have shown that CP-945,598 can have effects on pain sensation, appetite regulation, and immune function, among other processes. For example, studies have shown that CP-945,598 can reduce pain sensation in animal models, suggesting that it could have potential use as an analgesic. Additionally, studies have shown that CP-945,598 can reduce food intake and body weight in animal models, suggesting that it could have potential use in the treatment of obesity.
实验室实验的优点和局限性
One of the main advantages of CP-945,598 in scientific research is its selectivity for the N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide receptor. This allows researchers to specifically target this receptor and study its function without affecting other receptors in the endocannabinoid system. Additionally, CP-945,598 is readily available for scientific research purposes, making it a convenient tool for researchers. However, one limitation of CP-945,598 is its potential for off-target effects, particularly at high concentrations. Researchers must carefully control the concentration of CP-945,598 to avoid potential off-target effects.
未来方向
There are many future directions for research on CP-945,598. One area of research is in the study of the endocannabinoid system and its role in various physiological processes. Additionally, CP-945,598 could be studied for its potential use in the treatment of pain, obesity, and other conditions. Finally, researchers could explore the potential of CP-945,598 as a tool for studying the N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide receptor and its function in various physiological processes. Overall, CP-945,598 is a promising compound for scientific research, and further studies could provide valuable insights into its potential applications.
合成方法
The synthesis of CP-945,598 involves multiple steps, starting with the reaction of 4-chloro-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(2-pyrrolidinyl)ethylamine to form the amide intermediate, which is subsequently treated with methanesulfonyl chloride to form the final product, CP-945,598. The synthesis method has been optimized to produce high yields of pure product, making CP-945,598 readily available for scientific research purposes.
属性
IUPAC Name |
N-(4-chloro-2-methylphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-11-9-12(15)5-6-13(11)17(21(2,19)20)10-14(18)16-7-3-4-8-16/h5-6,9H,3-4,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQRGBWXAJMUGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N(CC(=O)N2CCCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]methanesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5855970.png)
![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide](/img/structure/B5855987.png)



![2-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5856018.png)
![benzyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5856020.png)



![3,4-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5856046.png)